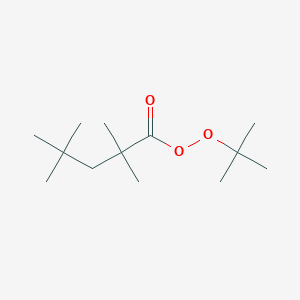

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate

Description

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate is an organic peroxide compound known for its use as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose at elevated temperatures to produce free radicals, which are essential for initiating polymerization processes.

Properties

CAS No. |

54043-00-4 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

tert-butyl 2,2,4,4-tetramethylpentaneperoxoate |

InChI |

InChI=1S/C13H26O3/c1-11(2,3)9-13(7,8)10(14)15-16-12(4,5)6/h9H2,1-8H3 |

InChI Key |

AAHDQHSJPIALAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)C(=O)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 2,2,4,4-tetramethylpentane. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include maintaining a low temperature to prevent premature decomposition of the peroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps to isolate the desired peroxide compound. The final product is often stabilized with inhibitors to prevent decomposition during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:

Oxidation: The peroxide can oxidize substrates by transferring oxygen atoms.

Reduction: In the presence of reducing agents, the peroxide bond can be cleaved to form alcohols.

Substitution: The generated radicals can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Catalysts: Sulfuric acid, phosphoric acid

Solvents: Organic solvents like benzene, toluene

Conditions: Elevated temperatures (typically above 100°C) to induce decomposition

Major Products Formed

The major products formed from the decomposition of this compound include tert-butyl alcohol and various organic radicals that can further react to form polymers or other organic compounds.

Scientific Research Applications

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate has a wide range of applications in scientific research, including:

Chemistry: Used as a radical initiator in polymerization reactions to synthesize polymers with specific properties.

Biology: Employed in studies involving oxidative stress and radical-induced damage to biological molecules.

Medicine: Investigated for its potential use in drug delivery systems where controlled release of radicals is required.

Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate involves the homolytic cleavage of the peroxide bond at elevated temperatures, leading to the formation of free radicals. These radicals can initiate polymerization by attacking monomer units, resulting in the formation of polymer chains. The molecular targets and pathways involved in this process include the interaction of radicals with double bonds in monomers, leading to chain propagation and polymer growth.

Comparison with Similar Compounds

Similar Compounds

- Di-tert-butyl peroxide

- tert-Butyl hydroperoxide

- 2,2,4,4-Tetramethylpentane

Uniqueness

tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate is unique due to its high thermal stability and ability to generate radicals at relatively high temperatures. This makes it particularly useful in industrial applications where controlled radical generation is essential. Compared to other similar compounds, it offers a balance between stability and reactivity, making it a preferred choice for specific polymerization processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.